(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of bromine, chlorine, ethoxy, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the bromine and chlorine substituents: This is often done through halogenation reactions using reagents like bromine and chlorine gas.
Attachment of the ethoxy and benzylidene groups: These steps involve nucleophilic substitution reactions and condensation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{3-bromo-4-[(4-methylbenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one
- (4E)-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one lies in its specific combination of substituents, which can impart unique chemical and biological properties. For example, the presence of both bromine and chlorine atoms can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H17BrClNO4 |
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Molecular Weight |
450.7 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17BrClNO4/c1-3-25-18-10-14(9-17-20(24)27-12(2)23-17)8-16(21)19(18)26-11-13-4-6-15(22)7-5-13/h4-10H,3,11H2,1-2H3/b17-9+ |
InChI Key |
COEAPIBSBWBRBA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C)Br)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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